In Vitro GABA-Gated Chloride Channel Inhibition: Sarolaner vs. Afoxolaner
Sarolaner demonstrates significantly greater potency at its primary molecular target compared to afoxolaner. In side-by-side whole-cell patch-clamp assays using CHO-K1 cells expressing recombinant cat flea RDL GABA-gated chloride channels (GABACls), sarolaner inhibited GABA-elicited currents with a lower IC50, indicating a higher binding affinity for the target receptor .
| Evidence Dimension | IC50 for inhibition of GABA-induced currents in cat flea (C. felis) GABACls |
|---|---|
| Target Compound Data | 135 ± 33 nM (susceptible CfRDL-A285 channel); 136 ± 16 nM (resistant CfRDL-S285 channel) |
| Comparator Or Baseline | Afoxolaner: IC50 ~412-539 nM in the same assay system |
| Quantified Difference | Sarolaner IC50 is approximately 3-4 fold lower than that of afoxolaner, demonstrating superior target engagement. |
| Conditions | Whole-cell patch-clamp electrophysiology on recombinant CHO-K1 cells stably expressing cat flea RDL GABACl subunits; concentration range: 450 nM - 1 mM. |
Why This Matters
Higher target potency (lower IC50) in vitro can translate to a faster onset of action and potentially greater in vivo efficacy at a given dose, a key selection criterion for research formulations.
